7-chloro-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)quinolin-4(1H)-one

Medicinal Chemistry Quinolinone Antibacterials Proteomics

The compound 7-chloro-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)quinolin-4(1H)-one represents a specialized heterocyclic scaffold combining a 4-quinolinone core with a unique 1,4-dioxa-8-azaspiro[4.5]decane motif. This particular substitution pattern is referenced in patent literature as an intermediate for synthesizing quinolone carboxylic acid derivatives with potential antibacterial applications.

Molecular Formula C17H17ClN2O4
Molecular Weight 348.8 g/mol
Cat. No. B12167844
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-chloro-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)quinolin-4(1H)-one
Molecular FormulaC17H17ClN2O4
Molecular Weight348.8 g/mol
Structural Identifiers
SMILESC1CN(CCC12OCCO2)C(=O)C3=CNC4=C(C3=O)C=CC(=C4)Cl
InChIInChI=1S/C17H17ClN2O4/c18-11-1-2-12-14(9-11)19-10-13(15(12)21)16(22)20-5-3-17(4-6-20)23-7-8-24-17/h1-2,9-10H,3-8H2,(H,19,21)
InChIKeyRSOVAKZQVXUCAG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)quinolin-4(1H)-one: A Specialized Quinolinone Scaffold for Targeted Research


The compound 7-chloro-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)quinolin-4(1H)-one represents a specialized heterocyclic scaffold combining a 4-quinolinone core with a unique 1,4-dioxa-8-azaspiro[4.5]decane motif. This particular substitution pattern is referenced in patent literature as an intermediate for synthesizing quinolone carboxylic acid derivatives with potential antibacterial applications [1]. However, publicly available primary literature providing detailed characterization, quantitative biological activity, or direct comparative performance data for this exact compound is extremely scarce. Potential users should proceed with the understanding that its differentiation from closely related analogs remains largely undocumented in accessible, high-quality scientific sources.

Procurement Risks for 7-Chloro-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)quinolin-4(1H)-one: Why Simple Substitution is Not Advisable


Generic substitution for this compound is not supported by evidence and is inherently risky. The unique combination of a 7-chloro substituent on the quinolinone core and the specific 1,4-dioxa-8-azaspiro[4.5]decane carbonyl group at the 3-position dictates its physical, chemical, and biological properties. Simple replacement with other chloro-quinolinones or different azaspiro derivatives is predicted to fundamentally alter target binding, reactivity, and pharmacokinetic profiles. The high specificity required in research applications means that procuring a non-identical analog, without rigorous head-to-head comparative data, would invalidate experimental reproducibility and potentially lead to completely different biological outcomes. No quantitative structure-activity relationship (SAR) data is publicly available to suggest any other compound is functionally equivalent.

Quantitative Differentiation Evidence for 7-Chloro-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)quinolin-4(1H)-one: A Critical Data Gap Analysis


Absence of Verifiable Head-to-Head Comparative Data in Public Literature

An exhaustive search of primary research papers and patent databases for this specific compound yields no head-to-head comparisons against any defined analog. No study was found that quantitatively measures its activity, selectivity, or any other parameter side-by-side with a comparator compound. The highest-strength evidence demanded by this guide – a clear comparator with quantitative data for both the target and baseline under identical conditions – is completely absent from the accessible scientific record. Consequently, all claims of differentiation for this compound, relative to any analog, currently rest at the level of hypothesis or theoretical SAR, without direct experimental validation in a comparative study. This is not a statement of the compound's lack of merit, but a transparent assessment of the public evidence base.

Medicinal Chemistry Quinolinone Antibacterials Proteomics

Application Scenarios for 7-Chloro-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-ylcarbonyl)quinolin-4(1H)-one Based on Structural Class Inference


Exploratory Medicinal Chemistry as a Key Intermediate for Quinolone Antibacterials

Based on patent disclosures where similar azaspiro-quinolinone structures are described as precursors to potent, broad-spectrum quinolone carboxylic acid antibacterials, this compound's primary plausible application is as a synthetic intermediate [1]. A research group could procure this specific intermediate to replicate a patented synthesis route or to create a library of novel final compounds, where the 7-chloro substitution is a critical feature for downstream structure-activity relationship (SAR) exploration. This scenario assumes the user has an identified, proprietary reason to use this exact intermediate, but acknowledges that any performance claims are tied to the final molecule, not this precursor.

Chemical Biology Probe Development for Undisclosed Target Profiling

The compound may find use in chemical biology for target deconvolution or probe development if proprietary internal data has identified a hit with this specific scaffold. A procurement scenario here is not based on published differentiation, but on a need to replicate an internal hit or to use the compound as a starting point for SAR by catalog. The decision is driven by an existing, privately held data package that necessitates this exact structure, rather than any publicly verifiable advantage over other analogs.

Building Block for Focused Compound Library Synthesis

For groups constructing a focused library around the 4-quinolinone or spirocyclic core, this compound can serve as a unique building block. The presence of the 7-chloro group offers a synthetic handle for further derivatization (e.g., cross-coupling reactions), while the spirocyclic amide provides a conformationally constrained motif that is valuable in medicinal chemistry [1]. Procurement is justified by its distinct synthetic utility, not by a proven superiority over a different building block. The user's synthetic plan dictates the need for this specific architecture.

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